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Introduction

C7 alcohols, encompassing both saturated (heptanols) and unsaturated (heptenols,

heptadienols, etc.) isomers, are a class of organic compounds with significant relevance in

various fields, including the development of pharmaceuticals, flavorings, and fragrances. A

thorough understanding of their thermodynamic properties is crucial for process design,

reaction engineering, and predicting their environmental fate and biological interactions. These

properties, such as enthalpy of formation, heat capacity, and vapor pressure, govern the

energy changes in chemical reactions and phase transitions, providing a foundation for

assessing molecular stability and volatility.

This technical guide provides a summary of key thermodynamic data for C7 alcohols, with a

focus on experimentally determined values. It is important to note that while data for saturated

C7 alcohols are available, there is a noticeable scarcity of comprehensive experimental

thermodynamic data for their unsaturated counterparts in publicly accessible literature. This

guide, therefore, presents the well-documented properties of saturated C7 alcohols as a

baseline and discusses the anticipated effects of unsaturation. Furthermore, it details the

common experimental protocols employed to measure these fundamental properties.

Key Thermodynamic Properties of Saturated C7
Alcohols
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The following tables summarize the available experimental data for several isomers of

saturated C7 alcohols at standard conditions (298.15 K and 1 bar).

Table 1: Enthalpy of Formation and Vaporization of Saturated C7 Alcohols

Compound
CAS
Number

Formula
ΔfH°liquid
(kJ/mol)

ΔfH°gas
(kJ/mol)

ΔvapH°
(kJ/mol)

1-Heptanol 111-70-6 C₇H₁₆O
-416.30 ±

0.67[1]
-349.5 ± 0.7

66.81 ±

0.20[2]

2-Heptanol 543-49-7 C₇H₁₆O
-416.9 ±

0.67[3]
-355.4 ± 2.1 61.5 ± 2.0[3]

3-Heptanol 589-82-2 C₇H₁₆O
-416.80 ±

0.67[4]

-355.30 ±

2.10[4]

61.5

(calculated)

4-Heptanol 589-55-9 C₇H₁₆O
-416.30 ±

0.67[1]

-354.80 ±

2.10[1]

62.40 ±

0.30[1]

Table 2: Liquid Phase Heat Capacity of Saturated C7 Alcohols at 298.15 K

Compound CAS Number Formula Cp,liquid (J/mol·K)

1-Heptanol 111-70-6 C₇H₁₆O 270.8[5]

2-Heptanol 543-49-7 C₇H₁₆O N/A

3-Heptanol 589-82-2 C₇H₁₆O N/A

4-Heptanol 589-55-9 C₇H₁₆O 306.77[1]

N/A: Data not readily available in the searched literature.

Influence of Unsaturation on Thermodynamic
Properties
The introduction of one or more carbon-carbon double bonds into the alkyl chain of a C7

alcohol is expected to have a significant impact on its thermodynamic properties. While specific
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experimental data for C7 unsaturated alcohols are limited, the following trends can be

anticipated based on fundamental chemical principles:

Enthalpy of Formation (ΔfH°): The presence of a double bond generally leads to a less

negative (or more positive) enthalpy of formation compared to the corresponding saturated

analogue. This is because C=C double bonds are higher in energy (less stable) than two C-

C single bonds. Consequently, more energy is required to form the unsaturated molecule

from its constituent elements in their standard states.

Heat Capacity (Cp): The heat capacity of unsaturated alcohols may be slightly lower than

their saturated counterparts due to the restricted rotation around the C=C double bond,

which reduces the number of accessible vibrational modes.

Enthalpy of Vaporization (ΔvapH°): The effect on the enthalpy of vaporization is less

straightforward. While the introduction of a double bond might slightly decrease the van der

Waals forces due to a more rigid structure, it can also alter the molecule's polarity and its

ability to form hydrogen bonds, which are the dominant intermolecular forces in alcohols.

Experimental Protocols
The determination of the thermodynamic properties listed above relies on precise calorimetric

and physical measurement techniques. The following sections detail the methodologies for key

experiments.

Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) of an organic compound is often determined

indirectly from its standard enthalpy of combustion (ΔcH°).[6] This is achieved by applying

Hess's Law, which states that the total enthalpy change for a reaction is independent of the

pathway taken.[6]

Methodology:

Sample Preparation: A precisely weighed sample of the C7 alcohol is placed in a crucible

within a high-pressure vessel known as a "bomb."
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Pressurization and Ignition: The bomb is filled with high-pressure pure oxygen (typically

around 30 atm) and sealed. The bomb is then submerged in a known mass of water in a

calorimeter. The sample is ignited electrically.

Temperature Measurement: The complete combustion of the alcohol releases heat, which is

absorbed by the bomb and the surrounding water, causing a temperature rise. This

temperature change is measured with high precision using a platinum resistance

thermometer or a similar device.

Calorimeter Calibration: The heat capacity of the calorimeter system (the "bomb constant") is

determined by combusting a substance with a known enthalpy of combustion, such as

benzoic acid.

Calculation of Enthalpy of Combustion: The heat released by the combustion of the sample

is calculated from the measured temperature change and the heat capacity of the

calorimeter. This value is then used to determine the standard enthalpy of combustion per

mole of the C7 alcohol.

Calculation of Enthalpy of Formation: Using the known standard enthalpies of formation for

the combustion products (CO₂ and H₂O), the standard enthalpy of formation of the C7

alcohol is calculated using the following relationship derived from Hess's Law:

ΔcH°(alcohol) = ΣΔfH°(products) - ΣΔfH°(reactants)

For the combustion of a C7 alcohol (C₇H₁₆O): C₇H₁₆O(l) + 10.5 O₂(g) → 7 CO₂(g) + 8 H₂O(l)

ΔfH°(C₇H₁₆O) = [7 * ΔfH°(CO₂) + 8 * ΔfH°(H₂O)] - ΔcH°(C₇H₁₆O) (Note: The ΔfH° of O₂(g) is

zero by definition).[6]

Enthalpy of Vaporization via Vapor Pressure
Measurement
The enthalpy of vaporization (ΔvapH°) can be determined by measuring the vapor pressure of

the liquid as a function of temperature. The relationship between these quantities is described

by the Clausius-Clapeyron equation. A common and accurate method for measuring the vapor

pressure of volatile organic compounds is the "Boiling-Point Method".[7]
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Methodology:

Apparatus Setup: The C7 alcohol is placed in a flask connected to a vacuum pump and a

pressure gauge (manometer). A condenser is placed above the flask to prevent the loss of

vapor.

Pressure Adjustment: The system is evacuated to a specific pressure, which is then held

constant by the vacuum pump.

Heating and Boiling Point Determination: The alcohol is heated, and the temperature at

which it boils (i.e., when its vapor pressure equals the applied external pressure) is precisely

measured.

Data Collection: This procedure is repeated at various applied pressures, resulting in a set of

corresponding boiling point temperatures and pressures.

Calculation of Enthalpy of Vaporization: The Clausius-Clapeyron equation, in its integrated

form, is:

ln(P) = - (ΔvapH° / R) * (1/T) + C

where:

P is the vapor pressure

T is the absolute temperature in Kelvin

R is the ideal gas constant (8.314 J/mol·K)

C is a constant

A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔvapH°/R. From this slope, the

standard enthalpy of vaporization can be accurately determined.

Heat Capacity Measurement
The heat capacity of a substance is the amount of heat required to raise its temperature by one

degree. For liquids, this is typically measured at constant pressure (Cp). Two common
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techniques are adiabatic calorimetry and Differential Scanning Calorimetry (DSC).

Methodology (Adiabatic Calorimetry):

Calorimeter Setup: A known mass of the C7 alcohol is placed in a sample cell within a

calorimeter that is carefully insulated to prevent heat exchange with the surroundings

(adiabatic conditions).

Heat Input: A precisely known quantity of electrical energy (heat) is supplied to the sample

through a heater, and the resulting temperature increase is measured.

Calculation of Heat Capacity: The heat capacity is calculated by dividing the amount of heat

supplied by the measured temperature change.

Temperature Range: Measurements are taken over a range of temperatures to determine

the temperature dependence of the heat capacity.[8][9]

Methodology (Differential Scanning Calorimetry - DSC):

Principle: DSC measures the difference in heat flow required to increase the temperature of

a sample and a reference pan at the same rate.

Procedure: A small, accurately weighed sample of the C7 alcohol is placed in an aluminum

pan, and an empty pan serves as a reference. Both pans are heated at a constant rate.

Measurement: The instrument records the differential heat flow needed to maintain both the

sample and the reference at the same temperature. This differential heat flow is directly

proportional to the heat capacity of the sample.[10]

Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for determining the

enthalpy of vaporization of a C7 unsaturated alcohol using the boiling-point method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1599255?utm_src=pdf-custom-synthesis
https://www.chemeo.com/cid/48-262-8/4-Heptanol.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C111706&Type=HVAP
https://webbook.nist.gov/cgi/cbook.cgi?ID=C543497&Mask=E8F
https://www.chemeo.com/cid/38-705-7/3-Heptanol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C111706&Mask=1E9F
https://en.wikipedia.org/wiki/Standard_enthalpy_of_formation
https://www.scirp.org/journal/paperinformation?paperid=68650
https://www.scirp.org/journal/paperinformation?paperid=68650
https://www.semanticscholar.org/paper/Heat-Capacities-and-Derived-Thermodynamic-Functions-Miltenburg-Gabrielov%C3%A1/07df2cb8006a92391be14f7a0ac9e5ee1be5fc6e
https://www.semanticscholar.org/paper/Heat-Capacities-and-Derived-Thermodynamic-Functions-Miltenburg-Gabrielov%C3%A1/07df2cb8006a92391be14f7a0ac9e5ee1be5fc6e
https://dspace.library.uu.nl/bitstream/handle/1874/14426/10.1021-je0340856.pdf;jsessionid=BA39CDADE6DE99688FD36B8F06E9CA62?sequence=1
https://eprintspublications.npl.co.uk/800/1/CMMT75.pdf
https://www.benchchem.com/product/b1599255#thermodynamic-properties-of-c7-unsaturated-alcohols
https://www.benchchem.com/product/b1599255#thermodynamic-properties-of-c7-unsaturated-alcohols
https://www.benchchem.com/product/b1599255#thermodynamic-properties-of-c7-unsaturated-alcohols
https://www.benchchem.com/product/b1599255#thermodynamic-properties-of-c7-unsaturated-alcohols
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1599255?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

